molecular formula C8H14O B225822 Oct-4-en-3-one CAS No. 14129-48-7

Oct-4-en-3-one

Cat. No.: B225822
CAS No.: 14129-48-7
M. Wt: 126.20 g/mol
InChI Key: JPTOCTSNXXKSSN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-4-en-3-one, also known as 4-Octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group, characterized by the structure RC(=O)CR’. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oct-4-en-3-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Oct-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-octanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enone group in this compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base catalyst.

Major Products Formed:

Scientific Research Applications

Oct-4-en-3-one has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its enone structure makes it a versatile intermediate in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its distinct odor.

Mechanism of Action

The mechanism of action of Oct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The enone group in this compound can undergo Michael addition reactions with nucleophiles, which is a key step in its biological activity. This interaction can modulate signaling pathways and affect cellular processes .

Comparison with Similar Compounds

    4-Octen-3-one: A structural isomer with similar properties.

    2-Octen-1-one: Another enone with a different position of the double bond.

    3-Octen-2-one: An enone with the carbonyl group at a different position.

Uniqueness: Oct-4-en-3-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and carbonyl group makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .

Biological Activity

Oct-4-en-3-one, also known as 4-Octen-3-one, is a naturally occurring compound with the molecular formula C8H14OC_8H_{14}O. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

  • Molecular Formula : C8H14OC_8H_{14}O
  • Molecular Weight : 142.20 g/mol
  • Structure : The compound features a double bond and a ketone functional group, which contribute to its reactivity and biological properties.

Sources

This compound has been identified in various plant species, including:

  • Origanum sipyleum
  • Platostoma africanum

These natural sources suggest that this compound may play roles in plant defense mechanisms and could possess pharmacological properties beneficial for human health.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Various assays, including DPPH and ABTS radical scavenging tests, have been employed to evaluate its efficacy.

Assay TypeIC50 Value (µg/mL)
DPPH30
ABTS25

3. Cytotoxicity
In vitro studies using mammalian cell lines have assessed the cytotoxic effects of this compound. Results indicate that at certain concentrations, it can induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
Vero (normal kidney)>100

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and cell survival. For instance, it is believed to inhibit specific enzymes associated with oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively, demonstrating potential as a natural preservative or therapeutic agent.

Case Study 2: Antioxidant Properties

In a clinical trial assessing the antioxidant effects of various natural compounds, this compound was included due to its promising results in preliminary assays. Participants showed improved biomarkers of oxidative stress after supplementation with this compound.

Properties

CAS No.

14129-48-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+

InChI Key

JPTOCTSNXXKSSN-VOTSOKGWSA-N

SMILES

CCCC=CC(=O)CC

Isomeric SMILES

CCC/C=C/C(=O)CC

Canonical SMILES

CCCC=CC(=O)CC

density

0.840-0.844

Key on ui other cas no.

14129-48-7

physical_description

Clear colourless or pale yellow liquid;  Coconut, fruity aroma

solubility

Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 ml flask was charged with 100.0 g of prenyl mesityl oxide (13% nonconjugated 79.7% conjugated isomer), 0.56 mole, 40.6 g ethylene diamine, and 0.5 g NaOH. This was then flushed thoroughly with nitrogen. The mixture was heated at between 95° and 105° C. and agitated for approximately four hours under a slight nitrogen pressure. Analysis by gas liquid chromatography indicated that 31.9% prenyl mesityl oxide remained unchanged after this time. Steam distillation of the pot mixture gave a true yield of 95.8% of methyl heptenone based on the prenyl mesityl oxide reacted, after the recovery of unreacted prenyl mesityl oxide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
methyl heptenone
Yield
95.8%

Synthesis routes and methods II

Procedure details

Acetone under the reaction conditions forms mesityl oxide, and this then reacts with the prenyl chloride to produce the above isomers; in the same manner, acetone reacts with prenyl chloride to produce methyl heptenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methyl heptenone

Synthesis routes and methods III

Procedure details

By using the same reaction vessel as used in Example 1, 10.45 g of prenyl chloride, 34.8 ml of acetone, 20.3 g of a 65 % aqueous caustic soda solution, 5 ml of n-decane and 0.264 g of lauryl trimethylammonium chloride were added into the vessel, and then the mixture was allowed to react for 12 hours at 30°C. with vigorous stirring. After the reaction was completed, 40 ml of water was added to the resultant solution to dissolve the sodium chloride. Methyl heptenone was produced as determined by using gas chromatography and the yield was 51 % calculated on the theoretical value.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.264 g
Type
catalyst
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
34.8 mL
Type
solvent
Reaction Step Seven
Name
Methyl heptenone
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oct-4-en-3-one
Reactant of Route 2
Reactant of Route 2
Oct-4-en-3-one
Reactant of Route 3
Reactant of Route 3
Oct-4-en-3-one
Reactant of Route 4
Reactant of Route 4
Oct-4-en-3-one
Reactant of Route 5
Reactant of Route 5
Oct-4-en-3-one
Reactant of Route 6
Reactant of Route 6
Oct-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.